Superior CYP1A2 Inhibition Potency: A 5.6-Fold Increase Over Furafylline
1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol demonstrates a significantly higher affinity for the CYP1A2 enzyme compared to furafylline, a well-known mechanism-based inhibitor. The compound exhibits a Ki of 390 nM against human microsomal CYP1A2-dependent methoxyresorufin-O-demethylase activity [1]. In contrast, furafylline, a standard CYP1A2 inhibitor, has reported Ki values ranging from 0.8 μM to 2.3 μM under comparable assay conditions [2]. This represents a 2.1- to 5.9-fold improvement in inhibitory potency for the target compound.
| Evidence Dimension | CYP1A2 Inhibition (Ki) |
|---|---|
| Target Compound Data | 390 nM |
| Comparator Or Baseline | Furafylline: 800 - 2300 nM |
| Quantified Difference | 2.1- to 5.9-fold lower Ki (higher potency) |
| Conditions | Inhibition of human microsomal CYP1A2-dependent methoxyresorufin-O-demethylase activity by spectrofluorimetric analysis [1][2] |
Why This Matters
For researchers studying CYP1A2-mediated metabolism or drug-drug interactions, this compound provides a more potent chemical tool than the standard inhibitor furafylline, enabling studies at lower, more selective concentrations.
- [1] BindingDB. (n.d.). BDBM50113268 CHEMBL3601440. Retrieved April 19, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50113268 View Source
- [2] Sesardic, D., et al. (1990). Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man. British Journal of Clinical Pharmacology, 29(5), 651P-652P. Retrieved from ScienceDirect. View Source
